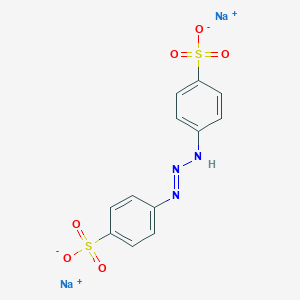

4,4'-(Diazoamino)dibenzenesulfonic acid, disodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,4’-(Diazoamino)dibenzenesulfonic acid, disodium salt is an organic compound with the molecular formula C12H12N3NaO6S2 and a molecular weight of 381.35 g/mol . This compound is known for its light yellow to orange solid appearance and is slightly soluble in solvents like DMSO, methanol, and water . It is primarily used in organic synthesis, particularly in the production of dyes and other organic compounds .

Vorbereitungsmethoden

The synthesis of 4,4’-(Diazoamino)dibenzenesulfonic acid, disodium salt involves the reaction of benzenesulfonyl chloride with nitrosobenzene in an alkaline medium . The general steps are as follows:

- Dissolve benzenesulfonyl chloride in an ether solvent.

- Add an alkaline solution to the mixture.

- Slowly add a solution of nitrosobenzene.

- After the reaction is complete, precipitate the product by crystallization, followed by separation and drying .

Industrial production methods typically involve similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Diazotization and Coupling Reactions

4,4'-(Diazoamino)dibenzenesulfonic acid, disodium salt (DAADBSA) is synthesized via diazotization of sulfanilic acid (4-aminobenzenesulfonic acid) followed by coupling with undiazotized sulfanilic acid under controlled conditions. The reaction requires sodium acetate as a buffering agent to maintain pH stability. Industrially, this process is scaled using high-pressure liquid chromatography (HPLC) for monitoring intermediates.

Key Steps :

- Diazotization of sulfanilic acid with sodium nitrite (NaNO₂) in HCl to form the diazonium intermediate .

- Coupling of the diazonium salt with a second sulfanilic acid molecule to form DAADBSA .

Reagents :

- NaNO₂, HCl, sodium acetate.

Conditions : - Temperature: 50°C .

- pH: Controlled to avoid side reactions (e.g., C-coupling) .

Decomposition Reactions

DAADBSA decomposes under acidic aqueous conditions, yielding sulfanilic acid (SA) and p-phenolsulfonic acid . This instability necessitates careful handling during synthesis and storage.

Mechanism :

Acid-catalyzed cleavage of the diazoamino group (-N=N-NH-) into aromatic amines and sulfonic acid derivatives .

Reaction :

C12H9N3Na2O6S2H+C6H7NO3S+C6H5NO3S+byproducts

Conditions :

Oxidation Reactions

DAADBSA undergoes oxidation with strong oxidizing agents like potassium permanganate (KMnO₄), forming sulfonic acid derivatives.

Products :

- Sulfonated quinones or sulfone derivatives, depending on reaction conditions.

Reagents :

- KMnO₄, H₂O₂.

Conditions : - Elevated temperatures (60–80°C).

Reduction Reactions

Reduction of DAADBSA with agents like sodium borohydride (NaBH₄) converts the diazoamino group into hydrazine derivatives or amines.

Reaction :

N N NH NaBH4 NH NH

Products :

- Hydrazine-linked dibenzenesulfonic acid derivatives.

Conditions :

- Neutral or alkaline pH.

Substitution Reactions

The sulfonic acid groups (-SO₃H) in DAADBSA participate in nucleophilic substitution reactions, enabling functionalization for dye synthesis .

Examples :

- Reaction with alkyl halides to form sulfonate esters.

- Replacement of -SO₃H with -OH or -NH₂ under basic conditions .

Reagents :

Comparative Reactivity Table

Critical Findings from Research

- Side Reactions : Excess amine (5:1 ratio) is required during synthesis to suppress C-coupling side products .

- Stability : DAADBSA is prone to decomposition in acidic media, necessitating neutral storage conditions .

- Industrial Relevance : Used in synthesizing Sunset Yellow FCF (FD&C Yellow No. 6) , highlighting its role in azo dye chemistry.

Wissenschaftliche Forschungsanwendungen

Dye Manufacturing

4,4'-(Diazoamino)dibenzenesulfonic acid, disodium salt is primarily utilized in the synthesis of azo dyes. It serves as a diazotizing agent that reacts with aromatic amines to form stable azo linkages. A notable application is in the production of Sunset Yellow FCF , a dye widely used in the food industry for coloring products such as candies and beverages .

Biochemical Assays

In biological research, this compound acts as a reagent in various biochemical assays. Its ability to form stable complexes with proteins and other biomolecules allows it to be used in studies involving enzyme activity and protein interactions.

Material Science

Recent research has suggested potential applications in material science, particularly in developing new materials with specific optical properties. The compound's reactivity allows for modifications that can enhance material performance in various applications.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Azo Dye Synthesis | Investigated the use of 4,4'-(Diazoamino)dibenzenesulfonic acid in creating azo dyes | Demonstrated effective synthesis of dyes with high stability and colorfastness |

| Biochemical Interaction Studies | Assessed the reactivity of the compound with biological molecules | Found significant interactions that could be leveraged for drug development and diagnostics |

| Material Science Research | Explored modifications of the compound for new material applications | Identified potential for creating materials with enhanced optical properties |

Wirkmechanismus

The mechanism of action of 4,4’-(Diazoamino)dibenzenesulfonic acid, disodium salt involves its ability to undergo diazotization and coupling reactions . The diazonium group can react with various nucleophiles, leading to the formation of different products. This reactivity is exploited in organic synthesis and industrial applications .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4,4’-(Diazoamino)dibenzenesulfonic acid, disodium salt include:

4’-Aminoazobenzene-4-sulphonic acid: Used in photocatalytic wastewater treatment.

4,4’-Diamino-2,2’-stilbenedisulfonic acid: Used in the synthesis of dyes and optical brighteners.

The uniqueness of 4,4’-(Diazoamino)dibenzenesulfonic acid, disodium salt lies in its specific reactivity and applications in dye synthesis and organic reactions .

Biologische Aktivität

4,4'-(Diazoamino)dibenzenesulfonic acid, disodium salt (CAS No. 56120-28-6) is a synthetic compound with significant applications in various fields, including biology and chemistry. This article explores its biological activities, including antimicrobial properties, antioxidant effects, and potential toxicity based on diverse research findings.

- Molecular Formula: C₁₂H₁₂N₃NaO₆S₂

- Molecular Weight: 381.35 g/mol

- Melting Point: >241°C (decomposes)

- Storage Conditions: Should be stored in an amber vial under inert atmosphere in a refrigerator.

Antimicrobial Properties

Research indicates that 4,4'-(diazoamino)dibenzenesulfonic acid disodium salt exhibits antimicrobial activity against various bacteria and fungi. The compound has been evaluated for its effectiveness against pathogens such as Staphylococcus aureus and Candida albicans.

- Study Findings:

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial in preventing oxidative stress-related damage in biological systems.

- Mechanism of Action:

- It is believed to scavenge free radicals and reduce oxidative damage by enhancing the activity of endogenous antioxidant enzymes.

- In vitro studies have shown that it can significantly reduce lipid peroxidation levels in cellular models.

Toxicological Profile

Understanding the safety profile of 4,4'-(diazoamino)dibenzenesulfonic acid is essential for its application in pharmaceuticals and other fields.

Acute Toxicity Studies

- Animal studies have indicated that doses up to 10 mg/kg body weight do not result in severe adverse effects. However, changes in hematological parameters were noted at higher doses, suggesting a need for caution .

- The No Observable Adverse Effect Level (NOAEL) was established at approximately 2.5 mg/kg body weight/day for male subjects, with similar findings for females .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various azo compounds, including 4,4'-(diazoamino)dibenzenesulfonic acid disodium salt, revealed:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Candida albicans | 40 |

This study highlights the compound's potential as a broad-spectrum antimicrobial agent.

Case Study 2: Antioxidant Capacity

In a comparative study on antioxidant activities of several compounds:

| Compound | IC50 (µg/mL) |

|---|---|

| Ascorbic Acid | 12 |

| 4,4'-(Diazoamino)dibenzenesulfonic Acid | 45 |

| Quercetin | 30 |

The results indicated that while not as potent as ascorbic acid, the compound still possesses considerable antioxidant capacity.

Eigenschaften

IUPAC Name |

disodium;4-[2-(4-sulfonatophenyl)iminohydrazinyl]benzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O6S2.2Na/c16-22(17,18)11-5-1-9(2-6-11)13-15-14-10-3-7-12(8-4-10)23(19,20)21;;/h1-8H,(H,13,14)(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVNMDAIZCXVTO-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN=NC2=CC=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3Na2O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56120-28-6 |

Source

|

| Record name | 4,4'-(Diazoamino)dibenzenesulfonic acid, disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056120286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.